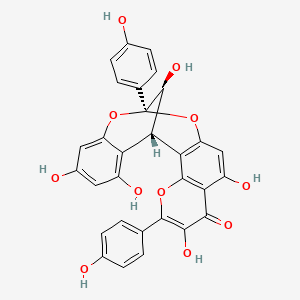
Ephedrannin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ephedrannin A is a compound found in the Ephedra plant, which has been used in traditional Chinese medicine for nearly 5000 years . The medicinal species of Ephedra are used as stimulants and antiasthmatic agents to treat cold, bronchial asthma, cough, fever, flu, headache, edema, and allergies .
Synthesis Analysis
Ephedrannin A is one of the many compounds found in the Ephedra plant. The plant contains a mixture of alkaloids, including ephedrine, pseudoephedrine, norephedrine, and methylephedrine . The total flavone content extracted from Ephedra by ethanol in a water bath can be analyzed by HPLC/PDA/MS, and is approximately 0.29% .Molecular Structure Analysis
Ephedrannin A may be synthesized from kaempferol through the flavonoid biosynthesis pathway and then transformed into mahuannin A. Methylephedrine may then be transformed from ephedrine as inferred from their chemical structure and previous studies .Chemical Reactions Analysis
Ephedrannin A is a complex compound with a molecular formula of C30H20O11 . The exact chemical reactions involving Ephedrannin A are not well-documented in the available literature.Applications De Recherche Scientifique
Ephedra and Autonomic Nervous Modulation
- Effects on Heart Rate Variability : Ephedra has been studied for its effects on autonomic nervous modulation. In a randomized, double-blind, placebo-controlled, crossover study, ingestion of ephedra dry extract significantly affected autonomic nervous activity, tilting the sympathovagal balance toward increased sympathetic activity and impairing parasympathetic activity (Chen et al., 2010).
Cardiovascular Concerns
Association with Heart Failure : Case studies have reported an association between ephedra use and dilated cardiomyopathy, a type of heart failure. Patients demonstrated improvement in heart function and symptoms upon discontinuing ephedra and receiving conventional heart failure pharmacotherapy (Peters et al., 2005).
Coronary Artery Complications : There's a reported case of acute myocardial infarction secondary to coronary artery aneurysms and thrombosis in a patient who used ephedra-containing products, highlighting the potential long-term cardiovascular risks associated with its use (Flanagan et al., 2010).
Neurological and Renal Effects
Nephrolithiasis : Ephedrine, a constituent of ephedra, has been linked to nephrolithiasis (kidney stones), presenting a previously unreported toxicity (Powell et al., 1998).
Stroke Risk : Over-the-counter products containing ephedra have been associated with ischemic strokes, underscoring the risk of severe neurological events (Chen et al., 2004).
Metabolic and Pharmacological Aspects
Ephedra in Weight Loss Supplements : Ephedra-containing products have been marketed for weight loss, with some studies suggesting efficacy in reducing body weight and improving metabolic risk factors. However, these benefits are accompanied by potential safety concerns (Hackman et al., 2006).
Ephedra and Pharmacological Interactions : Research on traditional Japanese medicine containing ephedra indicates that it's unlikely to cause significant pharmacokinetic interactions with co-administered medications primarily dependent on certain cytochrome P450 pathways for elimination (Nakao et al., 2007).
Consumer Information and Safety
- Quality of Online Information : A study assessing the quality of information about Ephedra sinica available to Canadian consumers on online vendor websites concluded that the information is generally poor, underscoring the need for better consumer education and quality control in online health product marketing (Ng et al., 2021).
Orientations Futures
Ephedra has high potential in the treatment of several diseases such as diabetes, Alzheimer’s, asthma, hyperlipidemia, hypotension, and rheumatism . Future research could focus on the phytochemical study of Ephedra species, particularly those in Mexico, to corroborate their ephedrine-type alkaloids content and discover new chemical compounds with potential biological activity .
Propriétés
Numéro CAS |
82001-39-6 |
|---|---|
Nom du produit |
Ephedrannin A |
Formule moléculaire |
C30H20O11 |
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
(1S,13R,21S)-6,9,17,19,21-pentahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),5,9,15,17,19-heptaen-7-one |
InChI |
InChI=1S/C30H20O11/c31-14-5-1-12(2-6-14)27-26(37)25(36)22-18(35)11-20-23(28(22)39-27)24-21-17(34)9-16(33)10-19(21)40-30(41-20,29(24)38)13-3-7-15(32)8-4-13/h1-11,24,29,31-35,37-38H/t24-,29-,30+/m0/s1 |
Clé InChI |
GPBSBBVDERLESN-QZFRTWIZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)O[C@@]5([C@H]([C@H]4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |
melting_point |
360°C |
Description physique |
Solid |
Synonymes |
ephedrannin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



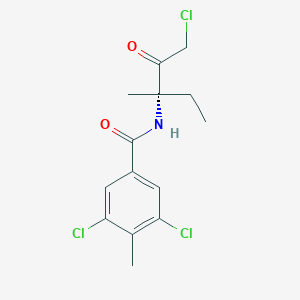
![2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1259283.png)
![(1R,3R,5R,7R,9R,10S,12R,14R)-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane](/img/structure/B1259284.png)
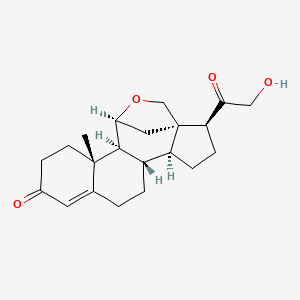
![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)


![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1259297.png)
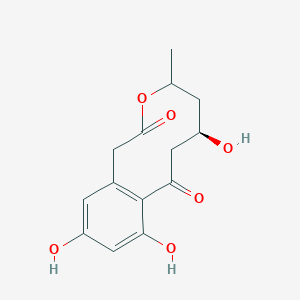

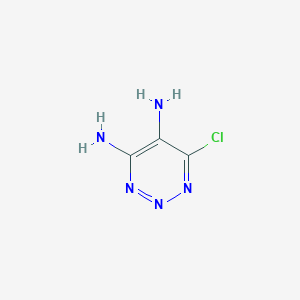

![ethyl 2-[3-[2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]ethyl]phenoxy]acetate](/img/structure/B1259304.png)
![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)